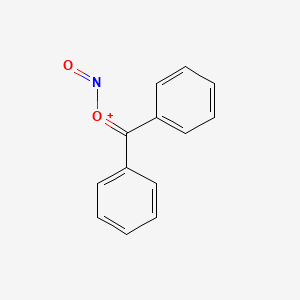
(Diphenylmethylidene)(nitroso)oxidanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diphenylmethylidene)(nitroso)oxidanium is a chemical compound characterized by the presence of a nitroso group attached to a diphenylmethylidene moiety. This compound is of significant interest due to its unique structural features and reactivity, making it a valuable subject in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Diphenylmethylidene)(nitroso)oxidanium typically involves the nitrosation of diphenylmethylidene precursors. One common method includes the reaction of diphenylmethylidene with nitrosyl chloride (NOCl) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitrosation processes using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of catalysts such as metal oxides can enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: (Diphenylmethylidene)(nitroso)oxidanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert it to amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, forming different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can react with this compound under mild conditions.
Major Products: The major products formed from these reactions include nitro compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(Diphenylmethylidene)(nitroso)oxidanium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
Biology: The compound’s reactivity with biological molecules makes it useful in studying cellular signaling pathways and enzyme mechanisms.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (Diphenylmethylidene)(nitroso)oxidanium involves its interaction with nucleophiles and electrophiles. The nitroso group can participate in radical reactions, forming reactive intermediates that can further react with various substrates. This reactivity is crucial for its role in organic synthesis and biological applications .
Vergleich Mit ähnlichen Verbindungen
Nitrosobenzene: Similar in structure but lacks the diphenylmethylidene moiety.
Nitrosoarenes: These compounds share the nitroso functional group but differ in their aromatic substituents.
Nitrosoalkenes: These compounds have a nitroso group attached to an alkene moiety.
Uniqueness: (Diphenylmethylidene)(nitroso)oxidanium is unique due to its combination of the diphenylmethylidene and nitroso groups, which confer distinct reactivity and stability compared to other nitroso compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
89196-85-0 |
|---|---|
Molekularformel |
C13H10NO2+ |
Molekulargewicht |
212.22 g/mol |
IUPAC-Name |
benzhydrylidene(nitroso)oxidanium |
InChI |
InChI=1S/C13H10NO2/c15-14-16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/q+1 |
InChI-Schlüssel |
UDYGTJBCAXWYKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=[O+]N=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















